molecular formula C20H13ClN4O2 B4905831 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide

Cat. No.: B4905831
M. Wt: 376.8 g/mol
InChI Key: UHDPMOACOOUFLS-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a pyridin-3-yl group attached to a benzamide core. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acyl chloride, under basic conditions . The resulting oxadiazole intermediate is then coupled with a 4-chlorophenyl group and a pyridin-3-yl group through a series of substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to convert specific functional groups, such as nitro groups, into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, halogen, or nitro groups, onto the aromatic rings.

Scientific Research Applications

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and the potential to interact with multiple biological targets, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-14-9-7-13(8-10-14)18-24-20(27-25-18)17-6-2-1-5-16(17)19(26)23-15-4-3-11-22-12-15/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDPMOACOOUFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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